![molecular formula C17H23N3O2 B2856393 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine CAS No. 927991-98-8](/img/structure/B2856393.png)
2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine
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Description
2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as Mefway and is a radioligand used in positron emission tomography (PET) imaging studies of the serotonin 5-HT1A receptor in the brain.
Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) details the synthesis of novel derivatives, including compounds structurally related to 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine. These compounds were synthesized through a series of chemical reactions starting from 2-acetylfuran, leading to the formation of 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazoles. The synthesized compounds were then evaluated for their antidepressant and antianxiety activities, showing promising results in behavioral assays in mice (Kumar et al., 2017).
Antimicrobial Activities
Başoğlu et al. (2013) conducted research on azole derivatives starting from furan-2-carbohydrazide, leading to the synthesis of compounds, including structures similar to 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine. These compounds were assessed for their antimicrobial properties, with some displaying activity against various microorganisms, indicating their potential in antimicrobial drug development (Başoğlu et al., 2013).
Anticancer Potential
In the field of oncology, Suzuki et al. (2020) discovered a compound, PVHD303, with a structure related to 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine. This compound demonstrated potent antiproliferative activity against human lung cancer cell lines and inhibited tumor growth in vivo in a human colon cancer xenograft model, highlighting its potential as an anticancer agent (Suzuki et al., 2020).
Enamine Chemistry
Research by Nasibullina et al. (2015) focused on the chemistry of iminofurans and their reactions with amines, including piperazine derivatives. This study provides insight into the reactivity and potential applications of compounds like 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine in synthesizing new heterocyclic systems, which could have various pharmaceutical applications (Nasibullina et al., 2015).
Corrosion Inhibition
Singaravelu et al. (2022) explored the corrosion inhibition properties of organic compounds, including those structurally akin to 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine, on mild steel in acidic mediums. Their findings suggest that such compounds can significantly inhibit corrosion, making them valuable in developing new corrosion inhibitors for industrial applications (Singaravelu et al., 2022).
properties
IUPAC Name |
2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-21-15-6-4-14(5-7-15)19-8-10-20(11-9-19)16(13-18)17-3-2-12-22-17/h2-7,12,16H,8-11,13,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBJBLIMUFLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CN)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine |
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